molecular formula C15H10N2O4 B2837837 1-(naphthalen-2-yl)-1H-pyrazole-3,4-dicarboxylic acid CAS No. 1240503-64-3

1-(naphthalen-2-yl)-1H-pyrazole-3,4-dicarboxylic acid

Cat. No. B2837837
CAS RN: 1240503-64-3
M. Wt: 282.255
InChI Key: DUCYPCVLYKCPDD-UHFFFAOYSA-N
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Description

Naphthalene derivatives are a class of arenes, consisting of two ortho-fused benzene rings . They have interesting structures and a variety of biological properties, such as antimicrobial, antioxidant, cytotoxic, anti-inflammatory, and antiprotozoal .


Synthesis Analysis

Naphthalenes can be used in the design and synthesis of privileged scaffolds like xanthenes, chromenes, oxazines, furans, naphthopyrans, etc . Multicomponent reaction approach has been utilized to explore the synthetic utility of 2-naphthol for the construction of diverse N/O-containing heterocyclic framework .


Molecular Structure Analysis

Naphthalenes are a class of arenas, in which two benzene rings are fused in ortho position . The electron-rich aromatic framework of 2-naphthol with multiple reactive sites allows it to be utilized in several kinds of organic reactions .


Chemical Reactions Analysis

The unique reactivity of 2-naphthol along with its easy accessibility and handling, moisture stability and low cost makes it a fascinating candidate for organic chemists .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound like “1-(naphthalen-2-yl)-1H-pyrazole-3,4-dicarboxylic acid” would depend on its specific structure. For example, 2-Naphthol, a naphthalene derivative, has a molecular formula of C10H8O and a melting point of 122 °C .

Scientific Research Applications

  • Fluorescent Chemosensors : A derivative, HDDP, was synthesized and studied for its physicochemical properties. It was found to act as an off–on type fluorescent chemosensor for the selective and sensitive detection of Al3+ ions, which could have applications in environmental monitoring and analytical chemistry (Asiri et al., 2018).

  • Antimicrobial Activity : Various 2-pyrazoline derivatives, synthesized using a similar chemical structure, were tested for antimicrobial activity against several organisms. Certain derivatives with specific substituents showed significant antimicrobial properties, which could be useful in the development of new antimicrobial agents (Azarifar & Shaebanzadeh, 2002).

  • Cytotoxicity and Anticancer Properties : A study on new pyrazole-containing oxime ester derivatives, including a compound with a structure related to 1-(naphthalen-2-yl)-1H-pyrazole, demonstrated selective toxicity to neuroblastoma cells without affecting healthy mouse fibroblast cells. This suggests potential for use in cancer therapy (Karakurt et al., 2021).

  • Chemosensor for Biomarkers : A napthelene-pyrazol conjugate was synthesized and found to be an effective Al(III) ion-selective chemosensor applicable as a biomarker in aqueous solutions. Its non-cytotoxic nature allows for potential applications in biological imaging (Mukherjee et al., 2014).

  • Toxicity Assessment and Biological Activities : Heterocyclic derivatives, including one with a naphthalene-pyrazole structure, were evaluated for their toxicity, tumor inhibition, and anti-inflammatory actions. Some compounds demonstrated significant biological activities, indicating potential pharmaceutical applications (Faheem, 2018).

  • Photophysical Properties for Optoelectronic Applications : Novel heterocyclic compounds with a pyrazole-naphthalene structure were synthesized and characterized, exhibiting promising photophysical properties for applications in optoelectronics, such as light-emitting materials (Ramkumar & Kannan, 2015).

Safety and Hazards

The safety and hazards associated with a compound would depend on its specific structure and properties. For example, naphthalene is classified as a flammable solid and is suspected of causing cancer .

Future Directions

The future directions in the study of naphthalene derivatives could involve the development of new synthetic strategies for producing these compounds, as well as further exploration of their biological activities and potential applications in medicinal chemistry .

properties

IUPAC Name

1-naphthalen-2-ylpyrazole-3,4-dicarboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10N2O4/c18-14(19)12-8-17(16-13(12)15(20)21)11-6-5-9-3-1-2-4-10(9)7-11/h1-8H,(H,18,19)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUCYPCVLYKCPDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)N3C=C(C(=N3)C(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(naphthalen-2-yl)-1H-pyrazole-3,4-dicarboxylic acid

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